molecular formula C15H15NO2 B172535 N-(2-methoxyphenyl)-4-methylbenzamide CAS No. 122589-84-8

N-(2-methoxyphenyl)-4-methylbenzamide

Cat. No. B172535
M. Wt: 241.28 g/mol
InChI Key: JEIDMGJCFYBCAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction, and the conditions under which the reaction occurs .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This can include its reactivity, what types of reactions it undergoes, and what products are formed .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, stability under various conditions, and ability to undergo specific reactions.

Scientific Research Applications

Gastroprokinetic Activity

  • N-(2-methoxyphenyl)-4-methylbenzamide derivatives have shown potent gastroprokinetic activity. These compounds were evaluated for their effects on gastric emptying and serotonin-4 receptor binding assays, revealing the crucial role of the amide bond and morpholine ring for activity (Kalo et al., 1995).

Radiochemistry and PET Imaging

  • [18F]p-MPPF, a compound related to N-(2-methoxyphenyl)-4-methylbenzamide, has been utilized as a 5-HT1A antagonist for studying serotonergic neurotransmission with positron emission tomography (PET). This research includes aspects of chemistry, radiochemistry, and metabolism, highlighting its applicability in neuroscience research (Plenevaux et al., 2000).

Metabolic Stability and Conversion

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds was studied, indicating the role of substitution in the phenyl ring on the stability of N-(hydroxymethyl)-benzamide derivatives (Ross et al., 1983).

Kinetics in Highly Alkaline Medium

  • Kinetic studies on hydrolysis of N-(2'-methoxyphenyl)benzamide under highly alkaline conditions were conducted. These studies provide insights into the chemical behavior of such compounds in different pH environments (Sim et al., 2009).

Psycho- and Neurotropic Profiling

  • Novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, structurally related to N-(2-methoxyphenyl)-4-methylbenzamide, were studied for their psycho- and neurotropic properties. This research provides valuable insights into the potential therapeutic applications of these compounds (Podolsky et al., 2017).

Sigma-2 Receptor Probing

  • Research into sigma-2 receptor probes has involved benzamide analogs, demonstrating their utility in studying receptor interactions and providing a basis for developing diagnostic tools (Xu et al., 2005).

Antimicrobial Screening

  • A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and screened for antimicrobial activity. These studies demonstrate the potential of such compounds in the development of new antimicrobial agents (Desai et al., 2013).

Therapeutic Applications in Metabolic Disorders

  • Derivatives of N-(2-methoxyphenyl)-4-methylbenzamide have been investigated for their potential therapeutic applications in treating metabolic disorders like diabetes, showcasing the compound's relevance in medicinal chemistry (Jung et al., 2017).

Corrosion Inhibition

  • Methoxy-substituted phenylthienyl benzamidine derivatives, similar in structure to N-(2-methoxyphenyl)-4-methylbenzamide, have been studied as corrosion inhibitors for carbon steel in acidic media. This highlights the compound's potential application in material science and industrial processes (Fouda et al., 2020).

Safety And Hazards

Safety and hazards information typically includes toxicity data, information on safe handling and storage, and measures to take in case of accidental exposure .

Future Directions

Future directions could involve potential applications of the compound, areas of research interest, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

N-(2-methoxyphenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-7-9-12(10-8-11)15(17)16-13-5-3-4-6-14(13)18-2/h3-10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIDMGJCFYBCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-4-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Xie, B Wu, Y Liu, W Ren, L Tong… - Journal of Medicinal …, 2020 - ACS Publications
Colony-stimulating factor 1 receptor (CSF-1R) is involved in inflammatory disorders as well as in many types of cancer. Based on high-throughput screening and docking results, we …
Number of citations: 20 pubs.acs.org

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